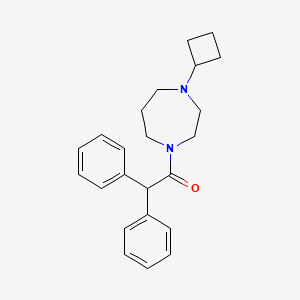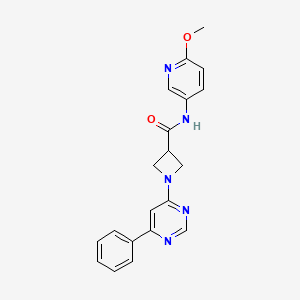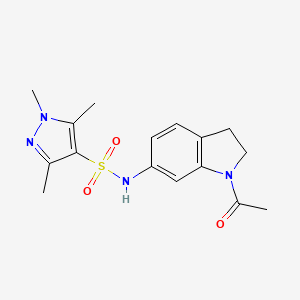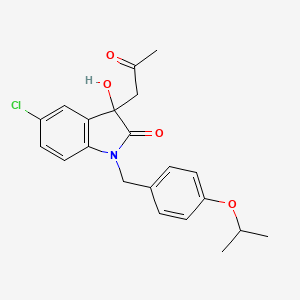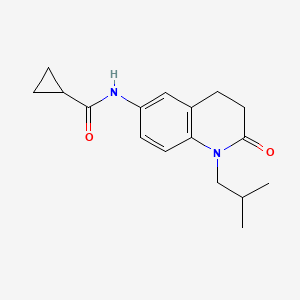
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound ‘N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide’ is a versatile material used in scientific research1. Its unique properties make it suitable for various applications, including drug discovery, material synthesis, and catalysis1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available from the search results. However, it is likely that the compound is synthesized through a series of organic reactions, possibly involving the formation of the tetrahydroquinoline ring and the attachment of the isobutyl and cyclopropanecarboxamide groups1.Molecular Structure Analysis
The molecular formula of ‘N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide’ is C22H26N2O32. The structure likely includes a tetrahydroquinoline ring, which is a heterocyclic compound with four carbon atoms and one nitrogen atom in a ring structure2.
Chemical Reactions Analysis
The specific chemical reactions involving ‘N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide’ are not provided in the search results. However, given its structure, it may undergo reactions typical of other tetrahydroquinoline compounds1.Physical And Chemical Properties Analysis
The physical and chemical properties of ‘N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide’ are not fully detailed in the search results. However, the molecular weight is reported to be 366.4612.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is part of a broader class of compounds explored for their synthetic pathways and spectral characterization. Studies like those by Zaki, Radwan, and El-Dean (2017) highlight the acetylation and nucleophilic substitution reactions to create novel compounds with potential pharmacological activities. Such research underscores the chemical versatility and potential utility of tetrahydroquinoline derivatives in medicinal chemistry (Zaki, R., Radwan, S. M., & El-Dean, A. 2017).
Methodological Innovations in Synthesis
The work by Aghekyan et al. (2009) exemplifies methodological advancements in synthesizing structurally related tetrahydroisoquinoline derivatives. Their synthesis of novel 1,2-functionally-substituted tetrahydroisoquinolines highlights the continuous exploration of new synthetic routes to access complex molecular architectures, showcasing the compound's role in enabling synthetic chemistry innovations (Aghekyan, A. A., Arakelyan, É. A., Panosyan, G., Khachatryan, A., & Markaryan, É. A. 2009).
Advanced Cyclization Techniques
The development of advanced cyclization techniques, as demonstrated by Ding, Wang, and Wu (2009), leverages compounds similar to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide for creating fused 1,2-dihydroisoquinolines. These methodologies contribute to the synthetic toolbox, offering new strategies for constructing complex heterocyclic frameworks (Ding, Q., Wang, Z., & Wu, J. 2009).
Structural and Spectroscopic Analysis
The investigation of crystal, molecular, and electronic structures, along with spectroscopic characteristics of related compounds, as conducted by Davydov et al. (2019), provides insights into the structural nuances influencing the biological activity of tetrahydroisoquinoline derivatives. Such studies are crucial for understanding the relationship between structure and function, guiding the design of new compounds with enhanced efficacy (Davydov, V., Polyakova, E., Ryabov, M., Mikhailovskii, A. G., Dorovatovsky, P., Zubavichus, Y., & Khrustalev, V. 2019).
Safety And Hazards
The safety and hazards associated with ‘N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide’ are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound1.
Zukünftige Richtungen
The future directions for research involving ‘N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide’ are not specified in the search results. However, given its potential applications in drug discovery, material synthesis, and catalysis, it is likely that further research will explore these areas1.
Eigenschaften
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)10-19-15-7-6-14(18-17(21)12-3-4-12)9-13(15)5-8-16(19)20/h6-7,9,11-12H,3-5,8,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJJRIOSGANIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2451963.png)
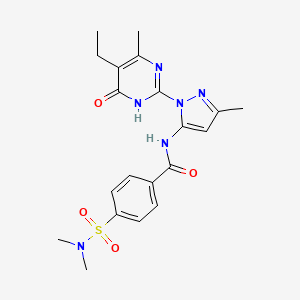
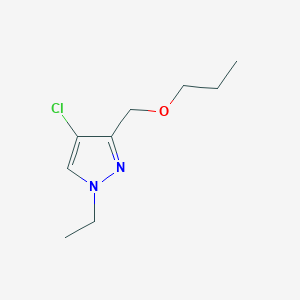
![N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451968.png)
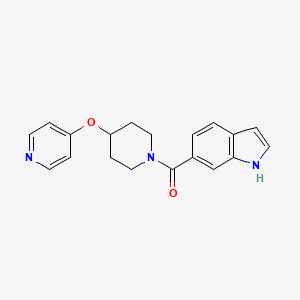
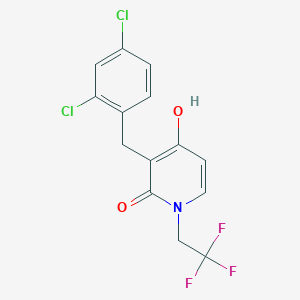
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2451974.png)
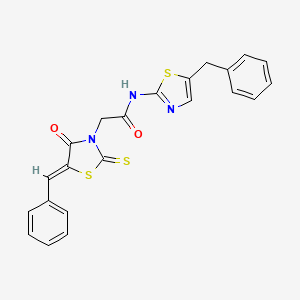
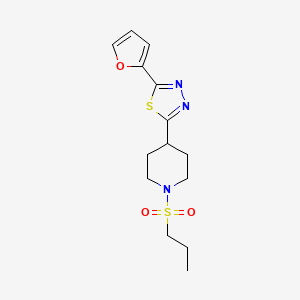
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2451982.png)
